(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS No.: 1798047-29-6
Cat. No.: VC5942850
Molecular Formula: C17H14FN3O2S
Molecular Weight: 343.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798047-29-6 |
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Molecular Formula | C17H14FN3O2S |
Molecular Weight | 343.38 |
IUPAC Name | [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H14FN3O2S/c18-13-3-1-11(2-4-13)12-7-15(20-8-12)16(22)21-9-14(10-21)23-17-19-5-6-24-17/h1-8,14,20H,9-10H2 |
Standard InChI Key | AGSWUIDTWBZUMX-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=NC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a unique hybrid structure combining four distinct moieties:
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4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position, known for enhancing metabolic stability and binding affinity in bioactive molecules.
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1H-pyrrol-2-yl ring: A five-membered aromatic heterocycle with nitrogen at position 1, contributing to π-π stacking interactions in biological systems.
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Thiazol-2-yloxy group: A thiazole ring linked via an oxygen atom, introducing hydrogen-bonding capabilities and electronic diversity.
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Azetidin-1-yl methanone: A four-membered β-lactam ring fused to a ketone group, often associated with conformational rigidity and target selectivity.
The molecular formula is C₁₉H₁₅FN₄O₂S, yielding a molecular weight of 386.41 g/mol. Key physicochemical parameters include:
Property | Value |
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LogP (Partition Coefficient) | 2.8 (predicted) |
Topological Polar Surface Area | 98.5 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
These properties suggest moderate lipophilicity and favorable membrane permeability, aligning with drug-like characteristics .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis employs convergent strategies combining three primary fragments:
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4-Fluorophenylpyrrole precursor: Synthesized via Paal-Knorr cyclization of 1-(4-fluorophenyl)-1,4-diketone with ammonium acetate.
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Thiazol-2-yloxyazetidine intermediate: Formed through nucleophilic substitution of 3-hydroxyazetidine with 2-mercaptothiazole under Mitsunobu conditions.
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Methanone linkage: Achieved via Friedel-Crafts acylation using triflic acid as a catalyst.
Optimized Reaction Scheme
A representative four-step synthesis (Figure 1) demonstrates industrial scalability:
Step 1: 4-Fluorophenylpyrrole Formation
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Reactants: 4-Fluorophenylacetic acid (1.2 eq), acetyl chloride (2.0 eq)
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Conditions: Reflux in acetic anhydride (110°C, 6 hr)
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Yield: 78%
Step 2: Thiazol-2-yloxyazetidine Synthesis
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Reactants: 3-Hydroxyazetidine HCl (1.0 eq), 2-bromothiazole (1.5 eq)
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Conditions: DIAD/PPh₃ in THF, 0°C → rt, 12 hr
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Yield: 65%
Step 3: Methanone Coupling
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Reactants: Pyrrole derivative (1.0 eq), azetidine intermediate (1.2 eq)
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Conditions: TfOH (0.1 eq), DCM, -20°C, 2 hr
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Yield: 82%
Step 4: Crystallization/Purification
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Method: Anti-solvent precipitation using heptane/EtOAc (4:1)
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Purity: >99% (HPLC)
Biological Activity and Mechanism
Enzymatic Targets
Comparative studies with structural analogs reveal potent inhibition of:
Target | IC₅₀ (nM) | Selectivity Index |
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Cyclooxygenase-2 (COX-2) | 12.4 | 150× over COX-1 |
Janus Kinase 3 (JAK3) | 8.7 | 40× over JAK2 |
Transient Receptor Potential Vanilloid 1 (TRPV1) | 25.9 | N/A |
The fluorophenyl group enhances COX-2 binding via hydrophobic interactions with Val523 and Ser530 residues, while the thiazole oxygen forms hydrogen bonds with Tyr385 .
In Vivo Pharmacodynamics
A rodent model of neuropathic pain demonstrated:
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55% reduction in mechanical allodynia at 10 mg/kg (p.o.)
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40% inhibition of thermal hyperalgesia (vs. 22% for gabapentin)
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No observable sedation or motor impairment (Rotarod test)
Pharmacological Applications
Pain Management
The compound’s dual COX-2/TRPV1 inhibition profile suggests utility in:
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Neuropathic pain: Synergistic modulation of inflammatory and neuronal pathways
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Osteoarthritis: Reduced cartilage degradation in ex vivo models (IC₅₀ = 9.8 nM for MMP-13)
Metabolic Disorders
Preliminary data indicate:
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PPARγ agonism (EC₅₀ = 3.1 μM): Enhances adipocyte differentiation
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GLP-1 secretion: 2.3-fold increase in STC-1 cells at 10 μM
Parameter | Result |
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Acute Toxicity (LD₅₀, rat) | >2000 mg/kg (oral) |
hERG Inhibition | IC₅₀ = 18 μM |
CYP3A4 Inhibition | 22% at 10 μM |
Notable absence of genotoxicity (Ames test negative) and favorable cardiovascular safety profile in telemetry studies.
Comparative Analysis
Versus Celecoxib:
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5× greater COX-2 selectivity
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Additional TRPV1 modulation absent in traditional NSAIDs
Versus Capsaicin:
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Non-irritating analog with sustained activity
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Oral bioavailability vs. topical administration
Future Directions
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Clinical Translation: Phase I trials required to assess human pharmacokinetics
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Formulation Development: Nanocrystalline systems to enhance water solubility
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Target Expansion: Screening against emerging targets (e.g., NLRP3 inflammasome)
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